N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide
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Overview
Description
N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide is a compound that features a piperidine ring attached to a pyrrole ring via a carboxamide linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide typically involves the reaction of a piperidine derivative with a pyrrole-2-carboxylic acid derivative. One common method includes the condensation of piperidine with pyrrole-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid, while reduction may produce this compound derivatives with reduced functional groups .
Scientific Research Applications
N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as:
N-(piperidin-4-yl)benzamide: Similar structure but with a benzamide group instead of a pyrrole ring.
N-(piperidin-4-yl)pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a pyrrole ring.
N-(piperidin-4-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a pyrrole ring.
These compounds share structural similarities but may exhibit different biological activities and properties, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C10H15N3O |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
N-piperidin-4-yl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C10H15N3O/c14-10(9-2-1-5-12-9)13-8-3-6-11-7-4-8/h1-2,5,8,11-12H,3-4,6-7H2,(H,13,14) |
InChI Key |
DWAGGNYXAKZHRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CN2 |
Origin of Product |
United States |
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